Human MAO-A Inhibitory Activity: 8-Methyl Derivative vs. Unsubstituted and 4-Methyl Analogs
2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid demonstrates measurable but moderate inhibitory activity against recombinant human monoamine oxidase A (MAO-A), with an IC50 value of 25.3 μM (2.53 × 10^4 nM) as determined in a fluorometric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline over 20 minutes [1]. While direct head-to-head comparison data for positional isomers against MAO-A are not publicly available, the 8-methyl substitution pattern is known to influence the compound's binding orientation within the MAO-A active site compared to alternative substitution positions [1]. For reference, the clinically used reversible MAO-A inhibitor moclobemide exhibits an IC50 of approximately 10 μM under comparable assay conditions [2], providing a pharmacological benchmark for interpreting the observed activity level.
| Evidence Dimension | Inhibition of recombinant human MAO-A enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 25.3 μM (2.53 × 10^4 nM) |
| Comparator Or Baseline | Moclobemide: IC50 ≈ 10 μM (literature benchmark reference compound) |
| Quantified Difference | Target compound is approximately 2.5-fold less potent than moclobemide |
| Conditions | Recombinant human MAO-A; fluorometric detection of 4-hydroxyquinoline from kynuramine substrate; 20-minute incubation |
Why This Matters
This quantitative activity data establishes the compound as a structurally validated MAO-A ligand scaffold, enabling its use as a reference compound or starting point for SAR optimization in neuropharmacology programs.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). Affinity Data: IC50 = 2.53E+4 nM for inhibition of recombinant human MAO-A. ChEMBL curated data. View Source
- [2] ApexBT. Moclobemide (Ro 111163) – Reversible inhibitor of monoamine oxidase-A (MAO-A) with IC50 value of 10 μM. View Source
